potassium trifluoro[1-(2-methoxy-2-oxoethyl)cyclobutyl]boranuide
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Overview
Description
Potassium trifluoro[1-(2-methoxy-2-oxoethyl)cyclobutyl]boranuide is a chemical compound with the molecular formula C8H11BF3KO3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro[1-(2-methoxy-2-oxoethyl)cyclobutyl]boranuide typically involves the reaction of cyclobutylboronic acid with potassium trifluoroborate in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- Cyclobutylboronic acid is reacted with potassium trifluoroborate.
- A base, such as potassium hydroxide, is added to facilitate the reaction.
- The reaction mixture is stirred at room temperature for several hours.
- The product is isolated and purified using standard techniques such as crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro[1-(2-methoxy-2-oxoethyl)cyclobutyl]boranuide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acid derivatives.
Reduction: It can be reduced to form borane derivatives.
Substitution: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require the use of catalysts such as palladium or nickel complexes.
Major Products Formed
Oxidation: Boronic acid derivatives.
Reduction: Borane derivatives.
Substitution: Various substituted boron compounds depending on the reagents used.
Scientific Research Applications
Potassium trifluoro[1-(2-methoxy-2-oxoethyl)cyclobutyl]boranuide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki–Miyaura coupling reactions.
Biology: Investigated for its potential use in biological labeling and imaging due to its boron content.
Medicine: Explored for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of potassium trifluoro[1-(2-methoxy-2-oxoethyl)cyclobutyl]boranuide involves its interaction with various molecular targets and pathways. In Suzuki–Miyaura coupling reactions, the compound acts as a boron reagent, facilitating the formation of carbon-carbon bonds. The trifluoroborate group undergoes transmetalation with a palladium catalyst, leading to the formation of the desired product.
Comparison with Similar Compounds
Similar Compounds
- Potassium trifluoro[4-(2-methoxy-2-oxoethyl)phenyl]boranuide
- Potassium trifluoro[1-(2-methoxy-2-oxoethyl)cyclopropyl]boranuide
- Potassium trifluoro[1-(2-methoxy-2-oxoethyl)cyclopentyl]boranuide
Uniqueness
Potassium trifluoro[1-(2-methoxy-2-oxoethyl)cyclobutyl]boranuide is unique due to its cyclobutyl ring structure, which imparts distinct chemical properties compared to its cyclopropyl and cyclopentyl analogs. The presence of the trifluoroborate group enhances its reactivity and stability, making it a valuable reagent in various chemical reactions.
Properties
CAS No. |
2108678-36-8 |
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Molecular Formula |
C7H11BF3KO2 |
Molecular Weight |
234.07 g/mol |
IUPAC Name |
potassium;trifluoro-[1-(2-methoxy-2-oxoethyl)cyclobutyl]boranuide |
InChI |
InChI=1S/C7H11BF3O2.K/c1-13-6(12)5-7(3-2-4-7)8(9,10)11;/h2-5H2,1H3;/q-1;+1 |
InChI Key |
IKIOKBXDVKXEQE-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1(CCC1)CC(=O)OC)(F)(F)F.[K+] |
Purity |
95 |
Origin of Product |
United States |
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